2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile
Description
2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile is a heterocyclic organic compound featuring a triazine ring substituted with amino and chloro groups, and a benzonitrile moiety
Properties
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN6/c11-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)5-12/h1-4H,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBXEPKWFDZPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzonitrile. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chloro group, with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substituted Triazines: Depending on the nucleophile used, various substituted triazines can be formed.
Azo Compounds: Coupling with diazonium salts yields azo derivatives, which are often used as dyes.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as anticancer agents, due to their ability to interfere with cellular processes.
Industry: The compound finds applications in the production of dyes and pigments, where its derivatives are used to impart color to various materials.
Mechanism of Action
The biological activity of 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile and its derivatives often involves interaction with cellular proteins and enzymes. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of anticancer research, where the compound may induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
4-Amino-6-chloro-1,3,5-triazin-2-yl derivatives: Compounds with similar structures but different substituents on the triazine ring.
Uniqueness: The presence of both the benzonitrile and triazine moieties in 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile provides a unique combination of properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from other similar compounds.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
